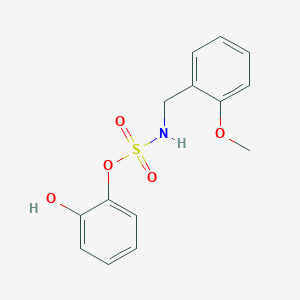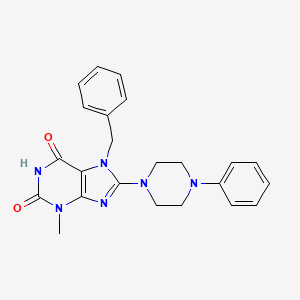![molecular formula C29H22N2O5S B2381186 4-[Benzyl(methyl)sulfamoyl]-N-(9,10-Dioxoanthracen-1-yl)benzamid CAS No. 442556-90-3](/img/structure/B2381186.png)
4-[Benzyl(methyl)sulfamoyl]-N-(9,10-Dioxoanthracen-1-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide is a chemical compound with the molecular formula C29H22N2O5S and a molecular weight of 510.5604 . This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide has a wide range of scientific research applications, including:
Vorbereitungsmethoden
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Analyse Chemischer Reaktionen
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Wirkmechanismus
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide can be compared with other similar compounds, such as:
N-Benzyl-4-sulfamoyl-benzamide: This compound shares a similar structure but lacks the anthracene moiety.
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: This compound is a dihydro derivative of the target compound.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O5S/c1-31(18-19-8-3-2-4-9-19)37(35,36)21-16-14-20(15-17-21)29(34)30-25-13-7-12-24-26(25)28(33)23-11-6-5-10-22(23)27(24)32/h2-17H,18H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMIWONUFXDQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)
![2-({[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine](/img/structure/B2381116.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)


![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)
